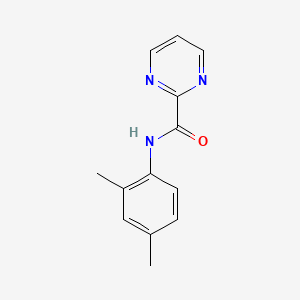![molecular formula C23H39N3O B5544115 (1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)
(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that often start from basic amino acids or other foundational structures. For instance, the novel synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols, starting from the methyl ester of (S)-serine, showcases a method that could potentially be adapted for our compound of interest (Beduerftig, Weigl, & Wünsch, 2001). The transformation into chiral, non-racemic bicyclic lactams further exemplifies the complexity and creativity involved in synthesizing such molecules.
Molecular Structure Analysis
Molecular structure analysis of complex organic compounds like ours is crucial for understanding their potential interactions and functionalities. Studies involving compounds with similar structural features, such as dimethyl 5-(acridin-9-yloxy)isophthalate methanol (1:1), provide insights into the conformation, bonding, and intermolecular interactions that can inform the analysis of our target compound (Jiménez, González, & Caballero, 2009).
Chemical Reactions and Properties
Chemical reactions involving the compound, such as etherification and methylation, play a critical role in modifying its properties for specific applications. For example, the chemoselective etherification of benzyl alcohols using triazine suggests a pathway for modifying similar structures (Sun, Guo, Peng, & Li, 2009). Furthermore, the study on the conversion of methanol to hydrocarbons through methylation of benzene underlines the versatility and reactivity of methanol-based compounds (Kaeding, 1988).
Physical Properties Analysis
Understanding the physical properties, such as solubility, melting point, and crystalline structure, is crucial for practical applications. The crystal structure of compounds like dimethyl 5-(acridin-9-yloxy)isophthalate methanol (1:1) provides valuable data for predicting the behavior of our compound under various conditions (Jiménez, González, & Caballero, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key to the compound's application in synthesis and manufacturing processes. Studies such as the electrosynthesis of benzoquinone derivatives highlight the electrochemical properties that could be relevant for our compound's analysis (Nematollahi & Golabi, 1996).
科学的研究の応用
Synthetic Methodologies and Chemical Transformations
A novel synthesis approach starting from (S)-serine has been developed for compounds structurally related to the target molecule, emphasizing the synthetic versatility of such compounds. This process involves diastereomeric oxazolidine derivatives as key intermediates, showcasing the compound's potential in creating ligands for central nervous system receptors (Beduerftig, Weigl, & Wünsch, 2001).
Material Science and Catalysis
Research into the conversion of methanol to hydrocarbons has highlighted the role of compounds similar to the target molecule in catalytic processes, particularly in the context of zeolite catalysts. These studies provide insight into the mechanistic aspects of methanol conversion, demonstrating the compound's utility in elucidating complex reaction mechanisms within catalysis (Schulz, 2010).
Biological Systems Interaction
The interaction of structurally related compounds with biological systems has been explored through the synthesis and evaluation of derivatives for potential analgesic properties. This includes the preparation of new N-[2-(4-substitutedpiperazin-1-yl)ethyl]-1-(n-butyl or phenyl)-2,5-dimethyl-3,4-pyrroledicarboximides, highlighting the therapeutic potential of compounds within this chemical class (Malinka, Kaczmarz, Redzicka, Filipek, & Sapa, 2005).
Photophysical Properties
Investigations into the photophysical properties of related compounds have been conducted, focusing on their use as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography. This application underscores the compound's utility in analytical chemistry, particularly in enhancing detection sensitivity and selectivity (Iwata, Hirose, Nakamura, & Yamaguchi, 1994).
特性
IUPAC Name |
[1-[[2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]-3-ethylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N3O/c1-5-23(18-27)7-6-8-26(17-23)16-22-14-21(19(2)13-20(22)3)15-25-11-9-24(4)10-12-25/h13-14,27H,5-12,15-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFPWLVFKLLVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)CC2=C(C=C(C(=C2)CN3CCN(CC3)C)C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-{2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5544037.png)
![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)
![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)
![N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5544066.png)

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5544083.png)

![N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5544094.png)
![N-(tert-butyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5544100.png)
![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)
![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)
![(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5544114.png)
![N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5544123.png)